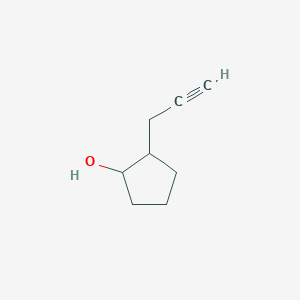
2-(Prop-2-yn-1-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Prop-2-yn-1-yl)cyclopentan-1-ol involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by the addition of propargyl bromide in tetrahydrofuran and toluene, with the reaction mixture being refluxed . The overall reaction can be summarized as follows:
- Cyclopentanol + Sodium hydride → Intermediate
- Intermediate + Propargyl bromide → this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory methods but on a larger scale. Industrial processes may also incorporate additional purification steps to ensure the compound meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-yn-1-yl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 2-(Prop-2-yn-1-yl)cyclopentanone.
Reduction: Formation of 2-(Prop-2-yn-1-yl)cyclopentane.
Substitution: Formation of 2-(Prop-2-yn-1-yl)cyclopentyl chloride.
Applications De Recherche Scientifique
2-(Prop-2-yn-1-yl)cyclopentan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages . This property makes it useful in bioconjugation and drug development.
Comparaison Avec Des Composés Similaires
2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:
2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Similar structure but with a different position of the alkyne group.
2-(Prop-2-yn-1-yloxy)cyclopentane: Contains an ether linkage instead of a hydroxyl group.
2-(Prop-2-yn-1-yl)cyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a cyclopentane ring, a hydroxyl group, and a prop-2-yn-1-yl group, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2 |
Clé InChI |
PWRQANNOJCCIKZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


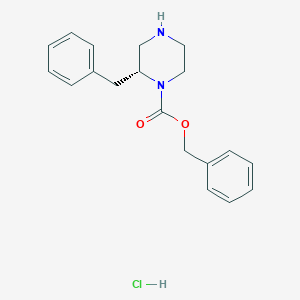
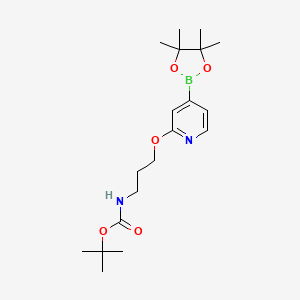

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
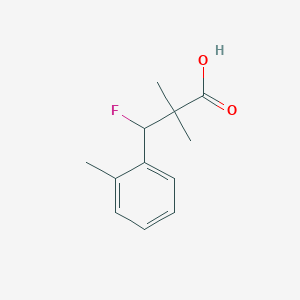
![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
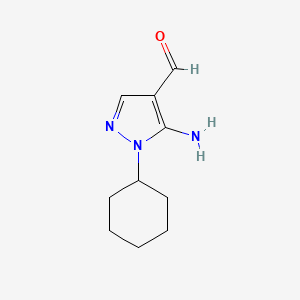
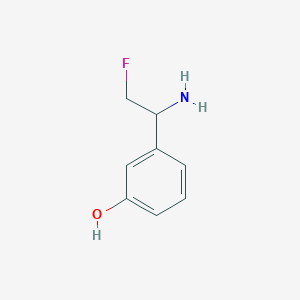
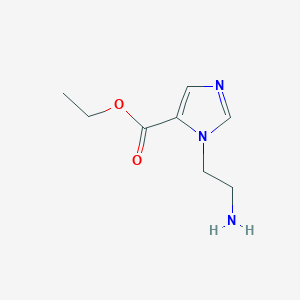
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
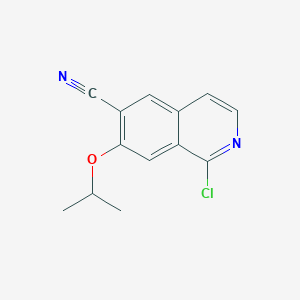
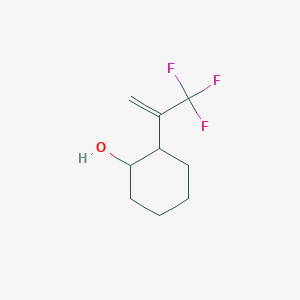
![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
